5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
“5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione” is a chemical compound that has been used in the synthesis of new pyrimido[4,5-d]pyrimidine derivatives . It has also been used in the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione .
Synthesis Analysis
The synthesis of “5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione” has been achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .Molecular Structure Analysis
The molecular structure of “5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione” has been established on the basis of their analytical and spectral data .Chemical Reactions Analysis
Reactions of “5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione” with guanidine afforded 3-alkyl- and 3-aryl-7-amino-5-methyl-4-methylidene-3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-thiones .Scientific Research Applications
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This process involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .
Production of Pyrido[2,3-d]pyrimidin-7-one Derivatives
In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Creation of Pyrimidino[4,5-d][1,3]oxazines
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
Antiproliferative Applications
Compounds of the pyrido[2,3-d]pyrimidines class, which can be synthesized from 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, exhibit antiproliferative activities . For instance, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
Tyrosine Kinase Inhibition
Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 . These inhibitors can be synthesized from 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.
Cyclin-Dependent Kinase (CDK4) Inhibition
Cyclin-dependent kinase (CDK4) inhibitors are another application of pyrido[2,3-d]pyrimidin-7-one derivatives . These inhibitors play a crucial role in cell cycle regulation and can be synthesized from 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione.
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Reactions of 5-acetyl-1-aryl (alkyl)-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones with guanidine afford 3-alkyl- and 3-aryl-7-amino-5-methyl-4-methylidene-3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-thiones . This reaction can be used to synthesize new pyrimido[4,5-d]pyrimidine derivatives.
Corrosion Inhibition
Pyrimidine-based compounds, including 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione, can potentially be used in the development of novel and effective organic compounds that suppress metallic dissolution in corrosive media .
properties
IUPAC Name |
5-acetyl-6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(4(2)10)6(11)9-7(12)8-3/h1-2H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGRMDHVDOHDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427914 | |
Record name | 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22293-60-3 | |
Record name | 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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